molecular formula C21H17NO4S B11074062 N-[4-(1-benzofuran-2-yl)phenyl]-4-methoxybenzenesulfonamide

N-[4-(1-benzofuran-2-yl)phenyl]-4-methoxybenzenesulfonamide

Cat. No.: B11074062
M. Wt: 379.4 g/mol
InChI Key: YCTOGIUPSLKFMU-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)phenyl]-4-methoxybenzenesulfonamide is a complex organic compound featuring a benzofuran moiety, a phenyl group, and a methoxybenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)phenyl]-4-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.

    Attachment of Phenyl Group: The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts like palladium.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(1-benzofuran-2-yl)phenyl]-4-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

Medically, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[4-(1-benzofuran-2-yl)phenyl]-4-methoxybenzenesulfonamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The benzofuran moiety could interact with hydrophobic pockets, while the sulfonamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1-benzofuran-2-yl)phenyl]benzenesulfonamide: Lacks the methoxy group, which may affect its solubility and binding properties.

    N-[4-(1-benzofuran-2-yl)phenyl]-4-chlorobenzenesulfonamide: The chlorine atom could introduce different electronic effects and steric hindrance.

Uniqueness

N-[4-(1-benzofuran-2-yl)phenyl]-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17NO4S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[4-(1-benzofuran-2-yl)phenyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C21H17NO4S/c1-25-18-10-12-19(13-11-18)27(23,24)22-17-8-6-15(7-9-17)21-14-16-4-2-3-5-20(16)26-21/h2-14,22H,1H3

InChI Key

YCTOGIUPSLKFMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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